N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 2,4,6-trimethoxybenzaldehyde and pyridine-4-carbohydrazide.
Preparation Methods
The synthesis of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with pyridine-4-carbohydrazide in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Complexation: It can form coordination complexes with transition metals, which can be useful in catalysis and materials science
Scientific Research Applications
N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and antioxidant agent.
Coordination Chemistry: The compound can form stable complexes with transition metals, which are useful in catalysis and as models for biological systems.
Materials Science: It can be used in the development of new materials with specific properties, such as luminescence or conductivity
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide include other Schiff base hydrazones derived from different aldehydes and hydrazides. For instance:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of different substituents can influence the compound’s reactivity, stability, and ability to form complexes with metal ions .
Properties
Molecular Formula |
C16H17N3O4 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-12-8-14(22-2)13(15(9-12)23-3)10-18-19-16(20)11-4-6-17-7-5-11/h4-10H,1-3H3,(H,19,20)/b18-10+ |
InChI Key |
BCQROTLTENFYGQ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC=NC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC=NC=C2)OC |
solubility |
29 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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